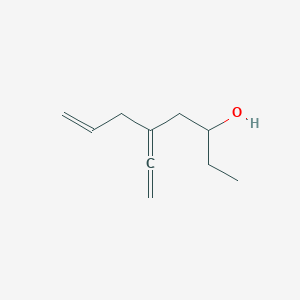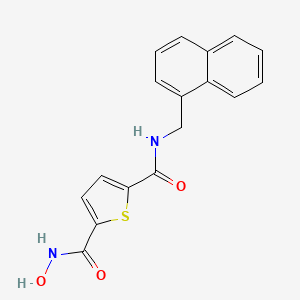
2,5-Thiophenedicarboxamide, N-hydroxy-N'-(1-naphthalenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- is a chemical compound with the molecular formula C17H14N2O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- typically involves the condensation of thiophene derivatives with appropriate amides and naphthalenylmethyl groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, such as phosphorus pentasulfide, and various carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenedicarboxamide: A simpler derivative without the naphthalenylmethyl group.
Naphthalene derivatives: Compounds containing the naphthalene ring system but lacking the thiophene moiety.
Uniqueness
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- is unique due to its combination of the thiophene and naphthalene structures. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
487002-77-7 |
|---|---|
Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-N-hydroxy-5-N-(naphthalen-1-ylmethyl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C17H14N2O3S/c20-16(14-8-9-15(23-14)17(21)19-22)18-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9,22H,10H2,(H,18,20)(H,19,21) |
InChI Key |
XMBWUMZMPGLEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=C(S3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
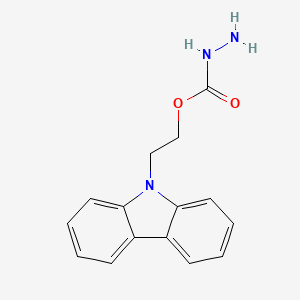
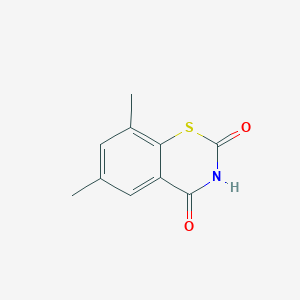
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
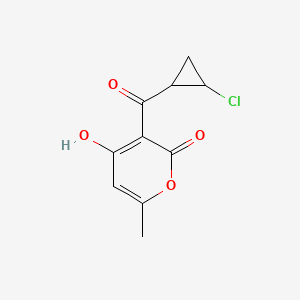
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
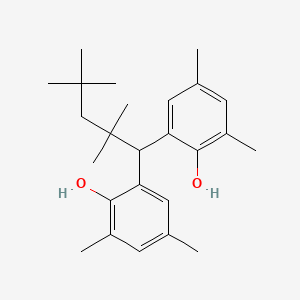
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
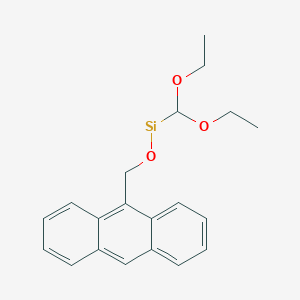
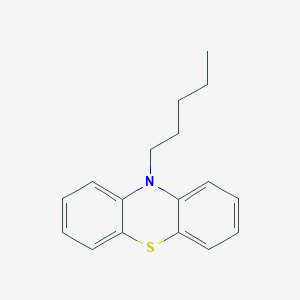
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
